3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole
Beschreibung
This compound is a fused heterocyclic system containing two 1,2,5-oxadiazole (furazan) rings linked via an NNO-azoxy group. Each oxadiazole ring is substituted with a phenyl group at the 3- and 4-positions, respectively. The NNO-azoxy bridge (–N(O)=N–O–) introduces unique electronic and steric properties, making it structurally distinct from simpler oxadiazole derivatives.
Eigenschaften
IUPAC Name |
oxido-(4-phenyl-1,2,5-oxadiazol-3-yl)-[(4-phenyl-1,2,5-oxadiazol-3-yl)imino]azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O3/c23-22(16-14(19-25-21-16)12-9-5-2-6-10-12)17-15-13(18-24-20-15)11-7-3-1-4-8-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQXPBYFCCFPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2N=[N+](C3=NON=C3C4=CC=CC=C4)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Rings: The initial step involves the synthesis of 1,2,5-oxadiazole rings. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Azoxy Group: The azoxy group is introduced by reacting the oxadiazole derivative with nitrosating agents such as sodium nitrite in the presence of an acid, followed by reduction with a suitable reducing agent like zinc dust.
Phenyl Substitution: The phenyl groups are introduced through nucleophilic aromatic substitution reactions, where phenyl halides react with the oxadiazole intermediates under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the azoxy group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Phenyl halides, sodium hydride, various nucleophiles or electrophiles.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole moieties exhibit antimicrobial properties. A study highlighted that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. Specifically, 3-phenyl derivatives have shown promising results against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study reported that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The specific structure of 3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole was linked to enhanced cytotoxicity against certain cancer cell lines .
Material Science
Fluorescent Properties
3-Phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole exhibits unique fluorescent properties that can be utilized in the development of organic light-emitting diodes (OLEDs). The compound's ability to emit light upon excitation makes it suitable for applications in display technologies and lighting solutions .
Polymer Composites
This compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research indicates that adding oxadiazole derivatives improves the thermal stability and flame retardancy of polymers. This application is particularly relevant in the production of materials for aerospace and automotive industries .
Analytical Chemistry
Fluorometric Detection
The fluorescent characteristics of 3-phenyl derivatives allow for their use as probes in analytical chemistry. They can be employed in fluorometric assays for detecting biomolecules or environmental pollutants. The sensitivity and specificity of these assays are significantly enhanced by the unique properties of the oxadiazole moiety .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 3-Phe-NNO | B. subtilis | 8 µg/mL |
Table 2: Anticancer Efficacy Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis via caspase activation |
| MCF7 | 15 | Cell cycle arrest |
| A549 | 12 | DNA damage induction |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens. Among these, 3-phenyl derivatives exhibited the lowest MIC values against S. aureus and E. coli, indicating their potential as novel antimicrobial agents .
Case Study 2: Fluorescent Applications in OLEDs
In a project aimed at developing new OLED materials, researchers incorporated 3-phenyloxadiazoles into polymer blends. The resultant materials displayed superior luminescence compared to traditional OLED compounds, paving the way for more efficient light-emitting devices .
Wirkmechanismus
The mechanism of action of 3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, while the oxadiazole rings can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
The following analysis compares the target compound with structurally related 1,2,5-oxadiazole derivatives, focusing on substituents, functional groups, stability, and applications.
Structural Features
Table 1: Key Structural Differences
- Azoxy vs. Azo Linkages: The NNO-azoxy group in the target compound differs from the azo (–N=N–) bridge in ANAZF (). Azoxy groups are less common and may confer lower thermal stability due to the oxygen atom’s electron-withdrawing effects .
Thermal and Chemical Stability
Table 2: Stability Comparisons
Biologische Aktivität
The compound 3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole is a derivative of oxadiazole that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Oxadiazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 453.46 g/mol. The structure features multiple oxadiazole rings which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities:
-
Anticancer Activity :
- Numerous studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives have been tested against various human cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate) with promising results indicating significant cytotoxic effects .
- A study highlighted that certain oxadiazole compounds showed IC50 values as low as against prostate cancer cells (PC-3), showcasing their potential as anticancer agents .
- Mechanism of Action :
- Other Biological Activities :
Study 1: Anticancer Activity Evaluation
A series of synthesized 1,3,4-oxadiazole derivatives were screened for anticancer activity against four human cancer cell lines. The results indicated that specific derivatives significantly inhibited tubulin polymerization and increased apoptotic cell populations .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1a | HeLa | 0.78 | Tubulin inhibition |
| 1b | MDA-MB-231 | 0.65 | Tubulin inhibition |
| 1c | DU-145 | 0.70 | Tubulin inhibition |
Study 2: Structure-Activity Relationship
Research on the structure-activity relationship (SAR) of oxadiazole derivatives revealed that modifications to the phenyl ring significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced anticancer potency compared to their electron-donating counterparts .
Q & A
What are the optimal synthetic routes for 3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole, and what yield improvements have been reported?
Basic
The synthesis typically involves multi-step protocols, including cyclization, reduction, and purification. A method adapted from structurally similar 1,2,5-oxadiazole derivatives involves refluxing precursors in acetic acid with stannous chloride as a reducing agent, followed by recrystallization using ethyl acetate/ether mixtures to achieve ~70% yield . Key improvements include optimizing reaction time (8 hours at 348 K) and stoichiometric control of reagents to minimize byproducts. Alternative routes using DMSO as a solvent for cyclization have achieved 65% yields in related triazole-oxadiazole hybrids, though purity may require HPLC validation .
How is the purity and structural integrity of this compound confirmed post-synthesis?
Basic
Purity is validated via HPLC (reported 99.6% for analogous compounds) and elemental analysis (e.g., CHN analysis with <0.5% deviation from theoretical values) . Structural confirmation relies on X-ray crystallography to resolve intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and torsional angles between oxadiazole rings (e.g., 20.2° twist observed in similar structures) . Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) are used to verify functional groups and aromatic proton environments.
What challenges exist in characterizing the hydrogen bonding network and its impact on crystal packing?
Advanced
The hydrogen bonding network, critical for stabilizing the crystal lattice, is challenging to resolve due to weak intermolecular interactions (e.g., N–H⋯N bonds with distances ~2.12 Å). X-ray diffraction reveals that intramolecular hydrogen bonds influence molecular planarity, while intermolecular bonds form chains along specific crystallographic axes (e.g., [1 0 -2] direction) . Discrepancies in reported bond angles (e.g., 20.2° vs. 15–25° in related compounds) suggest solvent-dependent polymorphism, requiring controlled recrystallization conditions .
How does the compound’s stability under thermal or acidic conditions affect its application in high-energy materials?
Advanced
1,2,5-Oxadiazoles are known for thermal stability up to 450–500 K, but the azoxy group introduces sensitivity to acidic hydrolysis. Thermal gravimetric analysis (TGA) of similar compounds shows decomposition onset at ~457 K, correlating with exothermic DSC peaks . Stability in acidic media is poor (e.g., decomposition in HCl), limiting use in aqueous environments. Computational studies (DFT) predict that electron-withdrawing phenyl groups enhance thermal resilience by delocalizing π-electrons, though experimental validation is needed .
What computational methods are used to predict the compound’s reactivity with electrophilic agents?
Advanced
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic attack sites. For example, the amino group’s lone pairs (HOMO) in analogous compounds show high reactivity toward nitration or sulfonation. Molecular dynamics simulations model solvent effects on reaction pathways, revealing polar aprotic solvents (e.g., DMSO) stabilize transition states during electrophilic substitution . Contradictions between predicted and experimental reactivity (e.g., regioselectivity in nitration) highlight the need for hybrid QM/MM approaches .
What solvents and conditions are recommended for recrystallization to achieve high purity?
Basic
Ethyl acetate/ether mixtures (1:2 v/v) are effective for recrystallizing oxadiazole-azoxy derivatives, yielding needle-like crystals suitable for X-ray analysis . For hygroscopic intermediates, absolute ethanol or acetic anhydride under inert atmospheres prevents hydrolysis. Slow cooling (0.5°C/min) from reflux minimizes amorphous precipitates.
Are there contradictions in reported spectroscopic data for similar oxadiazole derivatives, and how can they be resolved?
Advanced
Discrepancies in NMR chemical shifts (e.g., δ 7.3–7.5 ppm for aromatic protons) arise from solvent polarity or crystallographic packing effects. For example, DMSO-d₆ vs. CDCl₃ induces upfield shifts of ~0.2 ppm. Harmonizing data requires standardized protocols (e.g., IUPAC-recommended solvents) and cross-validation with mass spectrometry (HRMS) . Contradictory FTIR peaks for C=N stretches (1550–1600 cm⁻¹) may reflect varying hydrogen bonding; Raman spectroscopy can differentiate vibrational modes .
What role do the substituents play in the compound’s electronic structure and reactivity?
Advanced
The phenyl groups stabilize the π-conjugated system, lowering the LUMO energy (-1.8 eV predicted) and enhancing electron-deficient character at the oxadiazole core. The azoxy group introduces a dipole moment (~3.2 D), polarizing the molecule and directing electrophilic attacks to the para positions of the phenyl rings. Substituent effects are quantified via Hammett constants (σₚ = +0.23 for –NNO–), correlating with increased oxidative stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
